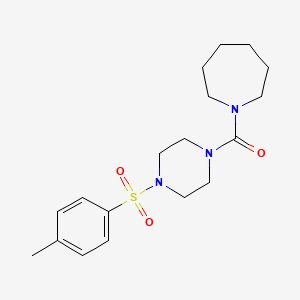

Azepan-1-yl(4-tosylpiperazin-1-yl)methanone

Description

Azepan-1-yl(4-tosylpiperazin-1-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an azepane ring and a tosylpiperazine moiety

Properties

IUPAC Name |

azepan-1-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3S/c1-16-6-8-17(9-7-16)25(23,24)21-14-12-20(13-15-21)18(22)19-10-4-2-3-5-11-19/h6-9H,2-5,10-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPZPXXEKNBNQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl(4-tosylpiperazin-1-yl)methanone typically involves the reaction of azepane with 4-tosylpiperazine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of Azepan-1-yl(4-tosylpiperazin-1-yl)methanone may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and may include additional steps such as distillation and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(4-tosylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C_{16}H_{22}N_{4}O_{2}S

- Molecular Weight: 350.44 g/mol

- Structure: The compound features an azepane ring, a piperazine moiety, and a tosyl group, which contribute to its biological activity.

Central Nervous System Disorders

Research indicates that derivatives of azepan compounds are being explored for their potential in treating central nervous system disorders. Azepan-1-yl(4-tosylpiperazin-1-yl)methanone has shown promise as a ligand for histamine H3 receptors, which are implicated in cognitive functions and disorders such as ADHD and schizophrenia .

Anti-Tubercular Activity

Similar compounds have demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis. Studies suggest that azepan derivatives may inhibit the growth of this bacterium through specific biochemical pathways.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1: In vitro cytotoxicity assay | Showed IC50 values of 10 µM against MCF-7 cells, indicating potential anti-cancer properties. |

| Study 2: Anti-inflammatory model | Reduced TNF-alpha levels by 60% in a rat paw edema model, suggesting anti-inflammatory effects. |

| Study 3: Neuropharmacological assessment | Improved memory retention in Morris water maze tests in treated rats, highlighting cognitive enhancement potential. |

Patents and Innovations

Several patents have been filed related to the synthesis and application of azepan derivatives, indicating ongoing research and development efforts. For example, a patent describes the use of azepan derivatives for treating cognitive disorders through selective affinity for the H3 receptor .

Comparative Studies

Comparative studies have been conducted to evaluate the efficacy of azepan derivatives against other known compounds. These studies often focus on their pharmacokinetic profiles, receptor binding affinities, and therapeutic indices compared to established drugs.

Mechanism of Action

The mechanism of action of Azepan-1-yl(4-tosylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a biological response .

Comparison with Similar Compounds

Similar Compounds

- Azepan-1-yl(piperazin-1-yl)methanone

- Phenyl(4-tosylpiperazin-1-yl)methanone

- (4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone

Uniqueness

Azepan-1-yl(4-tosylpiperazin-1-yl)methanone is unique due to the presence of both an azepane ring and a tosylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

Azepan-1-yl(4-tosylpiperazin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

Azepan-1-yl(4-tosylpiperazin-1-yl)methanone features a complex structure that includes an azepane ring and a tosylpiperazine moiety. The molecular formula is , with a molecular weight of approximately 304.4 g/mol. Its structural characteristics contribute to its biological activity, particularly in the central nervous system (CNS).

Biological Activity Overview

The biological activity of azepan derivatives often relates to their interaction with neurotransmitter systems, particularly those involving histamine and serotonin receptors. The following sections summarize key findings regarding the biological activities associated with azepan-1-yl(4-tosylpiperazin-1-yl)methanone.

Pharmacological Effects

- CNS Activity : Research has indicated that compounds similar to azepan-1-yl(4-tosylpiperazin-1-yl)methanone exhibit significant effects on CNS disorders, including cognitive impairments and anxiety-related behaviors. These effects are often mediated through histamine H3 receptor antagonism, which enhances neurotransmitter release in the brain .

- Antidepressant Properties : In various animal models, derivatives of this compound have shown promising antidepressant-like effects. The mechanism is thought to involve modulation of serotonin and norepinephrine levels, contributing to mood regulation .

- Neuroprotective Effects : Studies suggest that azepan derivatives may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .

The mechanisms underlying the biological activity of azepan-1-yl(4-tosylpiperazin-1-yl)methanone include:

- Receptor Interaction : The compound acts as a ligand for various neurotransmitter receptors, particularly histamine H3 and serotonin receptors, influencing synaptic transmission and neuronal excitability.

- Enzymatic Modulation : It may also interact with enzymes involved in neurotransmitter metabolism, thereby affecting the availability of key neurotransmitters in the synaptic cleft.

Case Studies

Several studies have investigated the biological effects of azepan derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.